4,4'-Diaminostilbene dihydrochloride
Overview
Description
4,4’-Diaminostilbene Dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2 . It is used as a reactant in the synthesis of (E)-stilbene-linked bis (acylprolinamides) as inhibitors of hepatitis C virus NS5A replication complex .
Molecular Structure Analysis
The molecular structure of 4,4’-Diaminostilbene Dihydrochloride consists of a stilbene backbone with two amine groups and two hydrochloride groups . The molecular weight is 283.20 g/mol .Physical And Chemical Properties Analysis
4,4’-Diaminostilbene Dihydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 283.20 g/mol . More specific physical and chemical properties are not detailed in the available sources.Scientific Research Applications
Host-Guest Interactions
4,4'-Diaminostilbene dihydrochloride demonstrates unique properties when encapsulated in cucurbit[7]uril, a molecular container. It exhibits strong host-guest interactions, including hydrogen bonds, preventing spontaneous isomerization at room temperature. This stability makes it a candidate for advanced material science applications (Choi et al., 2003).
Nanoparticle Aggregation and SERS Study
As a molecular linker, 4,4'-diaminostilbene affects the aggregation of silver nanoparticles. Its concentration influences nanoparticle aggregation, impacting Surface Enhanced Raman Scattering (SERS), UV-vis spectroscopy, and more. This has implications in nanotechnology and material sciences (Solovyeva et al., 2018).
Fluorescent Brightening Agents
The compound can be transformed into derivatives that serve as fluorescent brightening agents on fabrics like cotton and nylon. This application is significant in textile manufacturing and dye chemistry (Modi, 1993).
Photochemistry and Solvent Influence
4,4'-Diaminostilbene's photochemical behavior is notably influenced by solvent polarity. Variations in solvent polarity can alter its fluorescence yield and photoisomerization rate, important for understanding its behavior in various environments (Smit & Ghiggino, 1985).
Metallo-Fluorescent Indicators
The compound, when combined with sodium chloroacetate, forms sensitive metallofluorescent indicators. These are useful in titrations of metal ions like copper with EDTA, a method applicable in analytical chemistry (Kirkbright et al., 1962).
High-Performance Liquid Chromatography Application
4,4'-Diaminostilbene-2,2'-disulphonic acid's photoisomerization has been studied for quality assurance using high-performance liquid chromatography. This technique can separate photoisomers and impurities, vital for quality control in industrial applications (Husain et al., 1992).
Covalent Organic Frameworks for Proton Conduction
4,4'-Diaminostilbene is used in synthesizing crystalline covalent organic frameworks for proton conduction. This application is significant in materials science, especially for developing new types of conductive materials (Chandra et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-[(E)-2-(4-aminophenyl)ethenyl]aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H/b2-1+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDAFTKIEDDTPV-SEPHDYHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873540 | |
Record name | trans-4,4'-Diaminostilbene dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54760-75-7, 66635-40-3 | |
Record name | 4,4'-Diaminostilbene dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054760757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4,4'-Diaminostilbene dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-vinylenedianilinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-Diaminostilbene Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2VA60NL48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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